molecular formula C18H13Cl B3040564 1-chloro-4-(2-phenylphenyl)benzene CAS No. 21711-54-6

1-chloro-4-(2-phenylphenyl)benzene

Cat. No.: B3040564
CAS No.: 21711-54-6
M. Wt: 264.7 g/mol
InChI Key: LISOOWANSPLUPV-UHFFFAOYSA-N
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Description

1-Chloro-4-(2-phenylphenyl)benzene is a chlorinated aromatic compound featuring a biphenyl substituent at the para position relative to the chlorine atom. For instance, derivatives with alkyl, aryl, or functionalized side chains (e.g., ethers, thioethers) demonstrate variability in reactivity, stability, and applications, as observed in the literature . This article compares this compound with similar compounds, emphasizing synthesis, physicochemical properties, and functional roles.

Properties

IUPAC Name

1-chloro-4-(2-phenylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl/c19-16-12-10-15(11-13-16)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISOOWANSPLUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21711-54-6
Record name 4-Chloro-1,1':2',1''-terphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021711546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-CHLORO-1,1':2',1''-TERPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S9QL8JA6S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-chloro-4-(2-phenylphenyl)benzene can be synthesized through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions and is known for its high efficiency and selectivity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

1-chloro-4-(2-phenylphenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Key Observations :

  • Alkyl chains increase hydrophobicity, affecting solubility and bioavailability.
  • Branched substituents (e.g., 2-methylprop-2-en-1-yl) enhance steric hindrance, influencing reaction pathways .

Comparison with Aryl-Substituted Chlorobenzenes

Aryl-substituted derivatives, particularly those with pesticide activity, highlight structural impacts on functionality:

Compound Name (DDT Analogs) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-Chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene (p,p′-DDT) C₁₄H₉Cl₅ 354.48 Persistent organic pollutant (POP); median serum concentration in humans: 102 pg/mL; used historically as a pesticide .
1-Chloro-4-(2-phenylphenyl)benzene C₁₈H₁₃Cl 264.75 Hypothesized to exhibit lower environmental persistence than DDT due to lack of trichloromethyl groups. Potential intermediate in materials science. N/A

Key Observations :

  • DDT’s trichloromethyl group enhances environmental persistence and bioaccumulation .
  • Biphenyl substituents may reduce toxicity compared to polyhalogenated analogs but require further study.

Comparison with Ether and Thioether Derivatives

Functionalized chlorobenzenes with oxygen or sulfur linkages demonstrate varied reactivity:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties/Synthesis References
1-Chloro-4-[(chloromethyl)thio]-benzene C₇H₆Cl₂S 193.10 Boiling point: 401.7 K; used in sulfur-containing polymer precursors. Thermodynamic data calculated via Joback method .
1-Chloro-4-(1-methoxyethyl)benzene C₉H₁₁ClO 170.64 Side product in oxidation reactions; NMR confirms methoxyethyl and chloro-substituted aromatic protons .

Key Observations :

  • Thioether derivatives (e.g., chloromethylthio-) exhibit higher polarity, enhancing solubility in polar solvents .
  • Ether linkages (e.g., methoxyethyl) may participate in hydrogen bonding, affecting crystallinity .

Toxicity and Environmental Impact

  • 1-Chloro-4-(chloromethyl)benzene : Subacute oral toxicity studies in rats revealed endocrine-disrupting effects, including altered thyroid hormone levels .
  • 1-Chloro-4-(2-phenylethyl)benzene: Limited toxicity data; structural similarity to styrene derivatives suggests possible estrogenic activity .

Biological Activity

1-Chloro-4-(2-phenylphenyl)benzene, also known by its CAS number 21711-54-6, is an organic compound belonging to the class of chlorobenzenes. Its structure features a chlorine atom attached to a benzene ring, which is further substituted with a phenyl group. This compound has garnered attention in various fields due to its potential biological activities, particularly in toxicology and pharmacology.

The biological activity of this compound can be attributed to its interactions at the molecular level. The chlorine substituent enhances the compound's lipophilicity, allowing better membrane permeability and interaction with various biological targets such as enzymes and receptors. This interaction can lead to modulation of cellular signaling pathways and influence physiological responses.

Toxicological Studies

Several studies have assessed the toxicological profile of this compound, revealing significant insights into its safety and potential health risks.

Case Study: Oral Toxicity in Rats

A notable study involved administering varying doses of the compound to F344/N rats over a 14-day period. The findings are summarized in the following table:

Dose (mg/kg bw/day)Observed EffectsNOAEL (mg/kg bw/day)
0No adverse effects observed-
10Minimal effects on body weight10
50Increased kidney weights, mild hepatocyte hypertrophy50
400Significant liver and kidney effects-
1000Mortality in one female rat, severe toxicity signs-

The study reported that the No Observed Adverse Effect Level (NOAEL) was determined to be 10 mg/kg based on kidney effects observed at higher doses .

Hepatotoxicity and Nephrotoxicity

Further investigations have shown that exposure to high concentrations of this compound can lead to hepatotoxicity and nephrotoxicity. In a chronic exposure scenario, increased liver weights and centrilobular hepatocyte hypertrophy were noted, particularly at doses exceeding 250 ppm . Additionally, nephropathy was observed in male rats exposed to higher doses, indicating a dose-dependent relationship between exposure levels and adverse health outcomes .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table highlights key differences:

Compound NameStructureKey Biological Activity
This compoundStructureModerate hepatotoxicity
Benzene, 1-chloro-4-(trifluoromethyl)-StructureHigh hepatotoxicity, potential carcinogen
1-Chloro-4-(1-phenylvinyl)benzeneStructureLower toxicity profile compared to others

This comparative analysis indicates that while all these compounds exhibit some level of toxicity, the degree and specific organ systems affected vary significantly.

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